
4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with methoxy, methyl, and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of O-methyl-3-guanidine hydrochloride with acetyl chloride, leading to the formation of the triazine ring . The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process . These methods allow for better control over reaction conditions and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with varied functional groups.
Scientific Research Applications
4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The compound may also interfere with cellular pathways, causing disruption in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
- 2-amino-4-methyl-6-methoxy-s-triazine
Uniqueness
4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-methoxy-N-methyl-6-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H12N4O/c1-12-10-13-9(14-11(15-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,14,15) |
InChI Key |
NXOPKLZQVJLNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
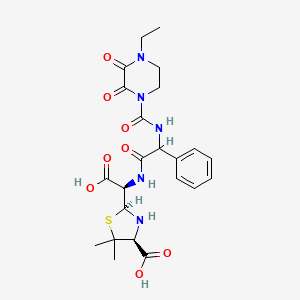

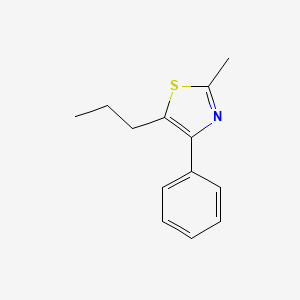
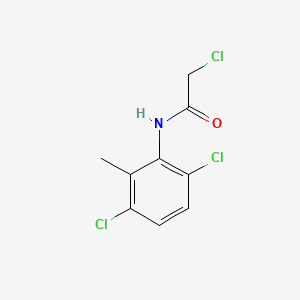
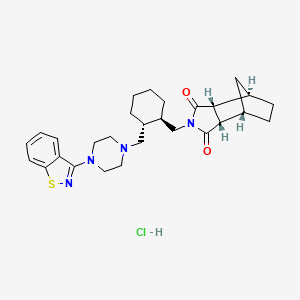
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)

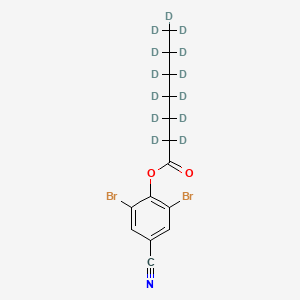
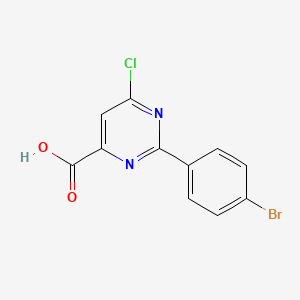
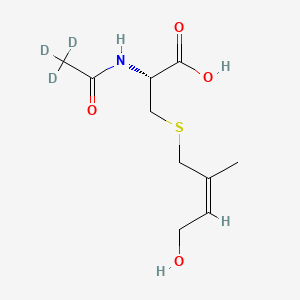

![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
